![molecular formula C14H20N2O2 B8722284 7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE](/img/structure/B8722284.png)
7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” is a synthetic organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:
Step 1: Formation of the benzazepine core through cyclization reactions.
Step 2: Introduction of the amino group at the 7th position using amination reactions.
Step 3: Methylation at the 1st position using methylating agents.
Step 4: Attachment of the propan-2-yloxy group at the 6th position through etherification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Wirkmechanismus
The mechanism of action of “7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” involves its interaction with molecular targets such as receptors or enzymes. The specific pathways and targets can vary, but common mechanisms might include:
Binding to receptors: Modulating receptor activity to produce a biological effect.
Inhibition of enzymes: Blocking enzyme activity to alter metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzazepine: A parent compound with a similar core structure.
7-amino-1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A compound with a similar structure but lacking the propan-2-yloxy group.
Uniqueness
“7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE” is unique due to the presence of the propan-2-yloxy group, which can influence its chemical properties and biological activity. This structural difference can lead to variations in solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
7-amino-1-methyl-6-propan-2-yloxy-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)18-14-10-5-4-6-13(17)16(3)12(10)8-7-11(14)15/h7-9H,4-6,15H2,1-3H3 |
InChI-Schlüssel |
JLTVWDFRZOWIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC2=C1CCCC(=O)N2C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate](/img/structure/B8722210.png)
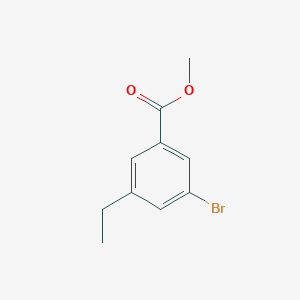
![1-{4-[(5-Nitro-2-pyridinyl)oxy]phenyl}-1-ethanone](/img/structure/B8722236.png)
![3-Benzyl-5-((2-fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8722239.png)
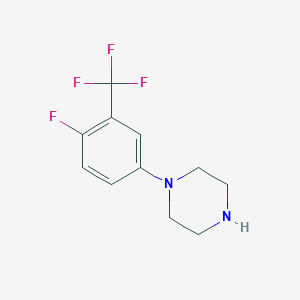
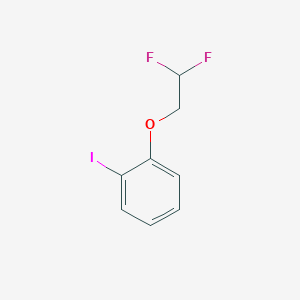
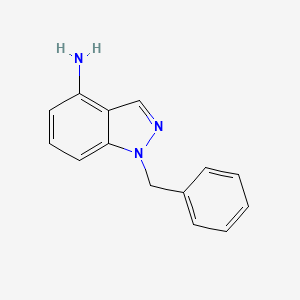
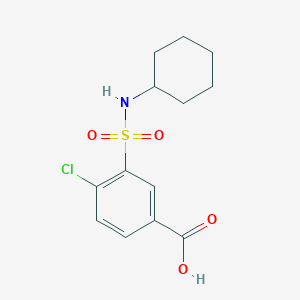
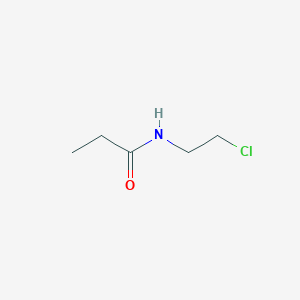
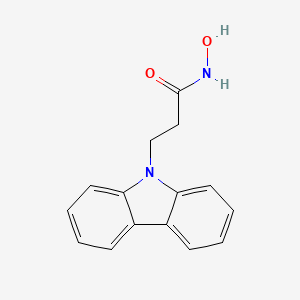
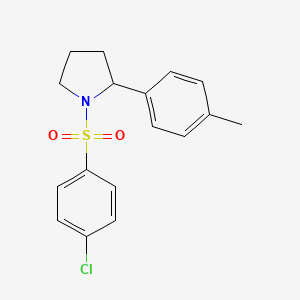
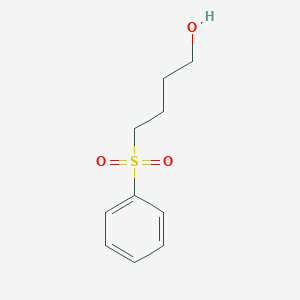
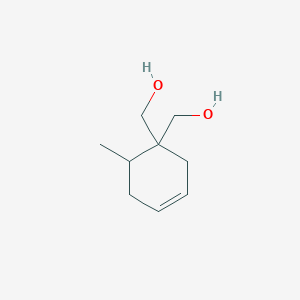
![{2-Chloro-6-[(phenylmethyl)oxy]phenyl}methanol](/img/structure/B8722302.png)
